N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide
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Overview
Description
N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a fluorobenzamide group
Preparation Methods
The synthesis of N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Synthesis of the triazole ring: This can be done through a multicomponent reaction involving hydrazine derivatives and carbon disulfide.
Coupling reactions: The benzothiazole and triazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using techniques such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes such as dihydroorotase or DNA gyrase, disrupting bacterial cell processes . In cancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and triazole-containing molecules. For example:
Benzothiazole derivatives: These compounds, like 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione, share the benzothiazole moiety and exhibit similar antimicrobial properties.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thione derivatives also show antimicrobial and anticancer activities.
N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide is unique due to its combination of these two moieties, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
N-[2-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S2/c1-28-17(10-11-23-19(30)13-6-2-3-7-14(13)22)26-27-21(28)31-12-18(29)25-20-24-15-8-4-5-9-16(15)32-20/h2-9H,10-12H2,1H3,(H,23,30)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHOHCNNIISIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CCNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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